4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide
Descripción
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₁H₈F₃N₃O₂ and a molecular weight of 271.20 grams per mole. The compound is registered under the Chemical Abstracts Service number 116247-30-4, providing a unique identifier for this specific quinoline derivative. The systematic nomenclature reflects the precise positioning of functional groups on the quinoline ring system, with the hydroxyl group occupying the fourth position, the trifluoromethyl substituent at the seventh position, and the carbohydrazide moiety attached at the third position.
The International Union of Pure and Applied Chemistry name for this compound is 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbohydrazide, which accurately describes the tautomeric form that predominates under physiological conditions. The Simplified Molecular Input Line Entry System notation C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)NN provides a standardized representation of the molecular structure that facilitates database searches and computational analyses.
The structural architecture of this compound incorporates several distinct functional groups that contribute to its chemical and biological properties. The quinoline core serves as the fundamental heterocyclic framework, providing aromatic stability and serving as a scaffold for functional group attachment. The trifluoromethyl group introduces significant electronegativity and lipophilicity enhancement, while the carbohydrazide functionality offers multiple sites for hydrogen bonding and potential derivatization reactions.
Historical Context in Heterocyclic Chemistry
The development of this compound represents a significant milestone in the evolution of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge first extracted quinoline from coal tar, initially calling the compound leukol, derived from Greek meaning "white oil". This historical discovery laid the foundation for an entire class of heterocyclic compounds that would eventually prove invaluable in pharmaceutical development.
The progression from natural quinoline derivatives to synthetic fluorinated analogs reflects the broader evolution of medicinal chemistry throughout the twentieth and twenty-first centuries. Early quinoline research focused primarily on naturally occurring alkaloids such as quinine, which provided the structural blueprint for antimalarial drug development. The recognition that quinoline derivatives possessed diverse biological activities, including antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties, spurred extensive synthetic efforts to develop novel quinoline-based therapeutics.
The incorporation of fluorine-containing substituents into quinoline frameworks represents a relatively recent advancement in heterocyclic chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced metabolic stability, improved membrane permeability, and modified pharmacokinetic profiles. The systematic development of trifluoromethyl-substituted quinolines emerged from collaborative efforts between academic researchers and pharmaceutical companies seeking to optimize the therapeutic properties of existing quinoline scaffolds.
Contemporary research has demonstrated that fluorinated quinolines, particularly those containing trifluoromethyl groups, occupy a significant position in modern medicinal chemistry. The introduction of trifluoromethyl substituents provides enhanced electronic effects at neighboring carbon centers while substantially affecting molecular dipole moments, acidity, and basicity of adjacent functional groups. These modifications have proven particularly valuable in the development of compounds with enhanced biological activity profiles.
Significance of Trifluoromethyl Substitution in Quinoline Derivatives
The strategic incorporation of trifluoromethyl groups into quinoline derivatives represents a paradigm shift in heterocyclic drug design, fundamentally altering the physical, chemical, and biological properties of the parent quinoline framework. Trifluoromethyl substitution significantly enhances lipophilicity, metabolic stability, and bioavailability, characteristics that are highly desirable in pharmaceutical development. The presence of three fluorine atoms in the trifluoromethyl group creates a unique electronic environment that influences both the reactivity and the conformational preferences of the quinoline ring system.
Research investigations have consistently demonstrated that the positioning of trifluoromethyl groups on quinoline rings significantly impacts biological activity profiles. Specifically, trifluoromethyl substitution at the seventh and eighth positions of quinoline rings has been associated with enhanced biological activity in numerous therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group modifies the electron density distribution across the quinoline ring, potentially enhancing interactions with biological targets such as enzymes, receptors, and nucleic acids.
The incorporation of trifluoromethyl groups into organic compounds represents a crucial strategy in contemporary drug design, as these modifications can dramatically affect compound lipophilicity, solubility, stability, molecular conformation, and acid dissociation constants. These changes frequently lead to the discovery of new medicines capable of treating diseases that have proven challenging to address with traditional therapeutic approaches. The competitive nature of trifluoromethylation research is evidenced by the substantial number of annual scientific publications dedicated to this chemical transformation, reflecting the intense interest in developing improved methodologies for incorporating fluorine-containing groups into pharmaceutical scaffolds.
Biological studies of trifluoromethyl-substituted quinoline derivatives have revealed that these compounds often exhibit superior antimicrobial properties compared to their non-fluorinated counterparts. The enhanced antimicrobial activity observed with trifluoromethyl quinoline derivatives appears to result from improved membrane penetration capabilities and increased binding affinity to microbial targets. Compounds containing trifluoromethyl groups at specific positions on quinoline rings have demonstrated particular efficacy against Mycobacterium species, suggesting potential applications in antituberculosis drug development.
| Trifluoromethyl Substitution Benefits | Mechanism | Impact |
|---|---|---|
| Enhanced Lipophilicity | Increased hydrophobic character | Improved membrane permeability |
| Metabolic Stability | Resistance to enzymatic degradation | Extended half-life |
| Electronic Effects | Electron-withdrawing properties | Modified binding interactions |
| Conformational Rigidity | Steric constraints | Selective target recognition |
| Bioavailability Enhancement | Optimized pharmacokinetic properties | Improved therapeutic efficacy |
Propiedades
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPJWLXYQONJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670690 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-30-4 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Ethyl Ester
- Starting materials: Diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate or related quinoline precursors.
- Reaction conditions: Heating in high-boiling solvents such as Dowtherm at approximately 250 °C for 5 hours.
- Work-up: Cooling the reaction mixture to room temperature, followed by stirring in hexane to precipitate the product.
- Yield and purity: The product is obtained as a solid, typically with yields around 85-90%, confirmed by elemental analysis and spectral data.
This step involves cyclization and formation of the quinoline core with the trifluoromethyl substituent introduced via the precursor (often trifluoromethylated anilines or benzene derivatives).
Conversion to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide
- Reagents: Hydrazine hydrate in ethanol.
- Conditions: Refluxing the ester with excess hydrazine hydrate for approximately 4 hours.
- Isolation: Concentration of the reaction mixture followed by cooling to precipitate the hydrazide.
- Purification: Filtration, washing with water, and recrystallization from ethanol.
- Yield: High yields (~89%) with melting points around 255-257 °C.
- Characterization: IR spectroscopy shows characteristic bands for hydroxyl (3442 cm⁻¹), amine N-H (3296 and 3244 cm⁻¹), and carbonyl (1649 cm⁻¹) groups.
This step is a nucleophilic substitution where hydrazine replaces the ester moiety to form the carbohydrazide functionality.
Formation of Substituted Carbohydrazide Derivatives
- Method: Condensation of the carbohydrazide with various aldehydes (e.g., pyrazole-4-carbaldehyde or aromatic aldehydes).
- Conditions: Stirring in dry ethanol at room temperature (~25 °C) for 1 hour with catalytic acetic acid.
- Monitoring: Reaction progress checked by thin-layer chromatography (TLC).
- Isolation: Precipitation of the product, filtration, washing, and recrystallization.
- Outcome: Formation of hydrazone derivatives with potential biological activity.
This condensation is a key step for structural diversification of the carbohydrazide scaffold.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Key Characterization |
|---|---|---|---|---|---|
| 1 | Diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate | Heat at 250 °C in Dowtherm for 5 h | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester | ~85-90 | Elemental analysis, IR |
| 2 | Ester + Hydrazine hydrate in ethanol | Reflux 4 h | This compound | ~89 | IR (OH, NH, C=O), m.p. 255-257 °C |
| 3 | Carbohydrazide + Aldehydes + Acetic acid in ethanol | Stir at 25 °C for 1 h | Substituted carbohydrazide derivatives | Variable | IR, NMR, TLC |
Critical Reaction Parameters and Notes
- Temperature control: High temperature (250 °C) is essential for cyclization in Step 1, while mild conditions suffice for hydrazide formation and condensation steps.
- Solvent choice: Dowtherm is used for high-temperature cyclization; ethanol is preferred for hydrazide formation and condensation due to its polarity and ability to dissolve reactants.
- Molar ratios: Equimolar amounts of carbohydrazide and aldehydes ensure complete conversion.
- Catalysis: A catalytic amount of acetic acid promotes condensation without side reactions.
- Purification: Recrystallization from ethanol yields pure compounds suitable for biological testing.
Analytical and Structural Characterization
- IR Spectroscopy: Confirms functional groups such as hydroxyl, amine, and carbonyl.
- NMR Spectroscopy: ^1H and ^13C NMR identify substitution patterns and confirm the trifluoromethyl group at position 7.
- Elemental Analysis: Validates compound purity and stoichiometry.
- X-ray Crystallography: Used for derivative compounds to confirm stereochemistry and molecular conformation.
Research Findings and Applications
- The synthesized this compound derivatives exhibit significant antimicrobial activity, especially against Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Compounds 6d and 6e (specific hydrazone derivatives) showed minimum inhibitory concentrations as low as 6.25 μg/mL, indicating potential as antituberculosis agents.
- The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.
Summary Table of Preparation Methods and Key Data
| Preparation Step | Reaction Type | Reagents/Conditions | Yield (%) | Characterization Techniques | Notes |
|---|---|---|---|---|---|
| Cyclization to ester | Cyclocondensation | Diethyl precursor, Dowtherm, 250 °C, 5 h | 85-90 | IR, Elemental Analysis | High temp essential |
| Hydrazide formation | Nucleophilic substitution | Hydrazine hydrate, ethanol, reflux 4 h | 89 | IR, m.p., NMR | High purity, white solid |
| Hydrazone formation | Condensation | Aldehydes, acetic acid catalyst, ethanol, 25 °C, 1 h | Variable | IR, NMR, TLC | Structural diversification |
Análisis De Reacciones Químicas
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carbohydrazide groups are replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Structural Characteristics
The molecular formula of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is , with a molecular weight of approximately 270.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Recent studies have reported its effectiveness against:
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/ml |
| Pseudomonas aeruginosa | Moderate inhibition | Not specified |
| Candida albicans | Moderate antifungal activity | Not specified |
| Penicillium chrysogenum | Moderate antifungal activity | Not specified |
These findings suggest that derivatives of this compound could serve as promising candidates for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines, as evidenced by assays measuring caspase activity. The ability to inhibit growth in cancer cells positions it as a candidate for further investigation in cancer therapy.
Other Pharmacological Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in various other applications:
- Anti-inflammatory Properties : The compound exhibits effects on cell signaling pathways related to inflammation, suggesting potential use in treating inflammatory diseases.
- Antimalarial Activity : Similar quinoline derivatives have been found effective against Plasmodium falciparum, indicating that this compound may also possess antimalarial properties.
Antibacterial Studies
Research conducted by Garudachar et al. synthesized several derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinolines and evaluated their antibacterial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant zones of inhibition, indicating their potential as new antibacterial agents.
Antimalarial Activity Research
A study focused on quinoline derivatives showed that compounds similar to this compound exhibited strong antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds were screened for their efficacy in various in vitro models, underscoring the potential of quinoline derivatives in treating malaria.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell wall synthesis of bacteria and fungi, leading to cell death . In cancer therapy, it inhibits key enzymes involved in cell proliferation, such as topoisomerase and protein kinases, thereby preventing the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Structural Analogues with Halogen or Heterocyclic Substituents
7-Chloroquinoline Hydrazinyl Derivatives
Compounds such as 4-{2-[(6-substituted-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinoline (4a–c) and 4-(2-{[3-(4-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl)-7-chloroquinoline (4d–f) are synthesized by reacting 7-chlorohydrazinylquinoline with aldehydes. These derivatives differ from the target compound in their substituents (Cl vs. CF₃) and the presence of pyrazole or quinoline-based hydrazone moieties. The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to -Cl derivatives .
Ciprofloxacin-Based Hydrazide Derivatives
Ciprofloxacin derivatives like 7-(4-(-1-(substituted)ethylidene)hydrazine carbonyl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7a–f) feature a fluoroquinolone core with a hydrazide side chain. These compounds exhibit broader-spectrum antibacterial activity due to the fluoroquinolone pharmacophore but lack the trifluoromethyl group, which may reduce their antifungal potency compared to the target compound .
Functional Group Variations
Carboxylic Acid Derivatives
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid replaces the carbohydrazide with a carboxylic acid (-COOH) group. This modification reduces nucleophilic reactivity but increases hydrogen-bonding capacity, influencing solubility and target binding. The carboxylic acid derivative is reported as a skin and eye irritant, highlighting safety differences compared to the hydrazide form .
Ester Derivatives
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate features an ethyl ester (-COOEt) group instead of carbohydrazide. Esters are typically prodrugs with improved bioavailability but require metabolic activation. This compound serves as a precursor for synthesizing hydrazide derivatives .
Actividad Biológica
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound belonging to the quinoline family, characterized by a hydroxy group at the 4th position, a trifluoromethyl group at the 7th position, and a carbohydrazide moiety at the 3rd position. This compound has garnered attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
The precise biochemical pathways affected by this compound are not fully elucidated. However, it is known to interact with various enzymes and proteins, influencing critical cellular processes. The compound exhibits significant antimicrobial activity by inhibiting bacterial enzymes and affecting cell signaling pathways related to inflammation and cancer progression .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/ml |
| Pseudomonas aeruginosa | Moderate inhibition | Not specified |
| Candida albicans | Moderate antifungal activity | Not specified |
| Penicillium chrysogenum | Moderate antifungal activity | Not specified |
These findings suggest that derivatives of this compound can be promising candidates for developing new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines, as evidenced by assays measuring caspase activity. The ability of this compound to inhibit growth in cancer cells positions it as a candidate for further investigation in cancer therapy .
Case Studies
- Antimalarial Activity : A study focused on quinoline derivatives showed that compounds similar to this compound exhibited strong antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds were screened for their efficacy in various in vitro models, underscoring the potential of quinoline derivatives in treating malaria .
- Antibacterial Studies : Research conducted by Garudachar et al. synthesized several derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinolines and evaluated their antibacterial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated varying levels of activity, with some showing significant zones of inhibition, indicating their potential as new antibacterial agents .
Q & A
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the carbohydrazide core and RT’s hydrophobic pocket (e.g., Lys101, Tyr188 residues). Prioritize derivatives with ΔG ≤ -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen bond persistence to refine docking predictions .
Advanced: How are reaction by-products isolated and characterized during synthesis?
Methodological Answer :
By-products (e.g., regioisomers) are identified via:
- TLC Monitoring : Use silica plates (ethyl acetate/hexane, 3:7) to detect side products early.
- Prep-HPLC : Separate impurities using C18 columns (acetonitrile/water gradient).
- X-ray Crystallography : Resolve ambiguous structures (e.g., tricyclic by-products from ethylation reactions) .
Advanced: How can regioselectivity be controlled in derivatization reactions?
Methodological Answer :
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) favor substitution at the quinoline C7 position.
- Catalysis : Lewis acids (e.g., ZnCl₂) direct electrophilic attacks to specific sites.
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states for C3-carbohydrazide formation .
Basic: Why is linking derivatives to a theoretical framework critical in anti-HIV research?
Methodological Answer :
A conceptual framework (e.g., structure-activity relationships for NNRTIs) guides:
- Hypothesis Testing : E.g., "Increased hydrophobicity enhances RT binding."
- Experimental Design : Selection of substituents (e.g., -CF₃ for lipophilic efficiency) .
Advanced: What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer :
Key challenges include:
- Heat Transfer : Exothermic reactions require jacketed reactors for temperature control.
- Purification : Replace column chromatography with continuous distillation or crystallization.
- Yield Consistency : Optimize mixing rates (e.g., >500 rpm) to ensure homogeneity in large batches .
Basic: What protocols ensure compound stability during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
